molecular formula C21H24ClN7O3S B2952719 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride CAS No. 486424-21-9

3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride

Cat. No.: B2952719
CAS No.: 486424-21-9
M. Wt: 489.98
InChI Key: JZZQOCSQIDAFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide; hydrochloride is a pyrazine-based heterocyclic compound featuring a sulfonamide-linked 4-methylpiperazine moiety and a pyridine carboxamide group. Its structure combines a pyrazine core with a sulfonylphenyl bridge to a 4-methylpiperazine ring, while the N-pyridin-3-yl substituent introduces aromatic diversity. This compound is synthesized through multi-step reactions involving halogenated pyrazine intermediates, nucleophilic substitution with piperazine derivatives, and subsequent sulfonylation or amidation steps .

Properties

IUPAC Name

3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O3S.ClH/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16;/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZQOCSQIDAFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD 2858 hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its activity and selectivity. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of AZD 2858 hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards. The process may also involve continuous flow techniques to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

AZD 2858 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Used to modify specific functional groups, enhancing the compound’s stability or activity.

    Substitution: Commonly used to introduce different functional groups, improving the compound’s pharmacokinetic properties.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions typically result in derivatives with modified side chains or functional groups.

Scientific Research Applications

AZD 2858 hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study GSK-3 inhibition and its effects on various biochemical pathways.

    Biology: Investigated for its role in cellular processes such as differentiation, proliferation, and apoptosis.

    Medicine: Explored for its potential therapeutic effects in bone regeneration, neurodegenerative diseases, and cancer.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

AZD 2858 hydrochloride exerts its effects by inhibiting GSK-3, a key enzyme involved in various cellular processes. By inhibiting GSK-3, AZD 2858 hydrochloride activates the Wnt/β-catenin signaling pathway, which plays a crucial role in bone formation and regeneration. This inhibition leads to increased levels of β-catenin, promoting the expression of genes involved in osteogenesis and reducing the activity of genes that inhibit bone formation .

Comparison with Similar Compounds

Pyrazine Derivatives with Piperazine/Sulfonyl Groups

  • 5-(4-(Methylsulfonyl)phenyl)-3-(piperidin-4-yl)pyrazin-2-amine (Compound 65)
    • Structure : Pyrazine core with a piperidine substituent and a 4-(methylsulfonyl)phenyl group.
    • Synthesis : Derived from tert-butyl-protected intermediates via HCl-mediated deprotection .
    • Key Difference : Replaces the 4-methylpiperazine-sulfonylphenyl group with piperidine and lacks the pyridine carboxamide moiety.

Imidazopyridazine Derivatives

  • 3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine (Compound 39)
    • Structure : Imidazopyridazine core with sulfinyl and sulfonylphenyl groups.
    • Activity : Optimized for antimalarial efficacy through physicochemical tuning .
    • Key Difference : Replaces pyrazine with imidazopyridazine and lacks the piperazine-carboxamide linkage.

Piperazine-Carboxamide Derivatives

  • N-(3-Chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
    • Structure : Piperazine-carboxamide linked to a pyrimidine ring.
    • Synthesis : Features a chlorophenyl carboxamide group and substituted pyrimidine .
    • Key Difference : Pyrimidine core instead of pyrazine; lacks sulfonylphenyl connectivity.

Pyridazine Derivatives

  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Structure: Pyridazine core with a piperazine-chlorophenoxypropyl chain. Activity: Exhibits antiplatelet aggregation and antibacterial properties . Key Difference: Pyridazine replaces pyrazine; functional groups focus on chlorophenoxy rather than sulfonylphenyl.

Comparative Data Table

Compound Name Core Structure Key Substituents Reported Activity Reference
3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide; hydrochloride Pyrazine 4-Methylpiperazine-sulfonylphenyl, pyridine carboxamide Not reported
5-(4-(Methylsulfonyl)phenyl)-3-(piperidin-4-yl)pyrazin-2-amine (65) Pyrazine Piperidin-4-yl, 4-(methylsulfonyl)phenyl Antimalarial optimization
3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine (39) Imidazopyridazine Sulfinylphenyl, sulfonylphenyl Antimalarial
N-(3-Chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide Pyrimidine Piperazine-carboxamide, propoxypyrimidine Not reported
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine Chlorophenoxypropyl-piperazine Antiplatelet, antibacterial

Research Findings and Limitations

  • Synthesis : The target compound shares synthetic pathways with pyrazine and imidazopyridazine derivatives, particularly in piperazine functionalization and sulfonylation steps .
  • Physicochemical Properties : Solubility, logP, and bioavailability data are absent in the provided evidence, limiting comparative pharmacokinetic analysis.

Biological Activity

The compound 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide; hydrochloride (CAS Number: 486424-20-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on recent research findings.

The molecular formula of the compound is C21H23N7O3SC_{21}H_{23}N_{7}O_{3}S with a molecular weight of approximately 453.53 g/mol. It is categorized under the class of pyrazine derivatives, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H23N7O3S
Molecular Weight453.53 g/mol
CAS Number486424-20-8
Minimum Purity98%
Storage ConditionsStore in dark, inert atmosphere at -20°C

Antimicrobial Activity

Research has indicated that derivatives of 3-amino-6-(4-(4-methylpiperazin-1-yl)sulfonylphenyl)-N-pyridin-3-ylpyrazine-2-carboxamide exhibit significant antimicrobial properties. A study focusing on related compounds reported varying degrees of activity against several bacterial strains, including:

  • Staphylococcus aureus : MIC = 31.25 µg/mL
  • Methicillin-resistant Staphylococcus aureus (MRSA) : MIC = 62.5 µg/mL
  • Candida albicans : Active against fungal strains with varying MIC values.

The structure-activity relationship (SAR) analysis suggested that modifications to the piperazine and sulfonamide groups can enhance antibacterial potency .

Cytotoxicity Studies

Cytotoxicity evaluations were conducted using HepG2 cancer cell lines to assess the compound's potential as an anticancer agent. The results showed:

CompoundIC50 (µM)
Compound 2041.4
Compound 17>50

These findings indicate that while some derivatives possess moderate cytotoxicity, others demonstrate minimal toxicity, suggesting a need for further optimization in drug design .

Inhibition Studies

In addition to antimicrobial and cytotoxic activities, certain derivatives have been studied for their ability to inhibit specific protein kinases. For example, one compound was noted to inhibit Ataxia Telangiectasia and Rad3 Related (ATR) kinase, which plays a crucial role in DNA damage response .

Case Study 1: Antimycobacterial Activity

A series of experiments evaluated the antimycobacterial activity against Mycobacterium tuberculosis and M. kansasii. The results demonstrated significant activity with MIC values decreasing as the carbon chain length in alkyl derivatives increased:

CompoundMIC (µg/mL)
Octylamide25
Heptylamide50
Hexylamide100

This trend emphasizes the importance of structural modifications in enhancing biological efficacy against mycobacterial infections .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was performed on various derivatives of pyrazine carboxamides, revealing that specific substitutions can dramatically influence both antibacterial and antifungal activities. Compounds with an added trifluoromethyl group exhibited enhanced efficacy against resistant strains .

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Reacting a phenyl intermediate with a sulfonyl chloride derivative under alkaline conditions to introduce the sulfonyl group .
  • Piperazine Coupling : N-methylpiperazine is introduced via nucleophilic substitution, often requiring controlled pH (e.g., 8–10) and polar aprotic solvents like THF or DMF to enhance reactivity .
  • Carboxamide Formation : A coupling reagent such as HBTU or BOP with a tertiary amine base (e.g., Et3_3N) is used to link the pyrazine-carboxamide core to the pyridinyl group .
    Key Optimization Parameters :
  • Temperature control (e.g., 0–25°C for sensitive steps).
  • Stoichiometric ratios of reagents (e.g., 1.2 equivalents of N-methylpiperazine to ensure complete substitution) .
  • Purification via silica gel chromatography or recrystallization to isolate the hydrochloride salt .

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR : Confirm the presence of aromatic protons (δ 7.0–8.5 ppm for pyridinyl and pyrazine rings), methyl groups (δ 2.3–2.5 ppm for N-methylpiperazine), and sulfonyl-linked protons (δ 3.1–3.4 ppm) .
    • 13^{13}C NMR : Identify carbonyl carbons (δ ~165 ppm for carboxamide) and sulfonyl carbon (δ ~110 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z corresponding to C21_{21}H24_{24}N8_8O3_3S·HCl) and fragment patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1150 cm1^{-1} (sulfonyl S=O stretch) confirm functional groups .

Advanced: What strategies can optimize reaction yields and minimize by-products during coupling steps?

Methodological Answer:

  • Reagent Selection : Use coupling agents like HBTU or EDC/HOAt for efficient amide bond formation, reducing side reactions like racemization .
  • Solvent Optimization : Polar solvents (e.g., DMF) enhance solubility of intermediates, while low temperatures (0–5°C) suppress undesired side reactions during sulfonylation .
  • By-Product Mitigation :
    • Scavengers : Add molecular sieves or silica-bound scavengers to absorb excess reagents .
    • Chromatographic Monitoring : Use TLC or HPLC to track reaction progress and identify by-products early .
  • Yield Improvement : Employ iterative recrystallization with ethanol/water mixtures to isolate the hydrochloride salt with >95% purity .

Advanced: How do the sulfonyl and piperazine groups influence the compound’s receptor binding affinity and selectivity?

Methodological Answer:

  • Sulfonyl Group : Enhances hydrogen bonding with target receptors (e.g., kinase ATP-binding pockets) due to its electron-withdrawing nature, improving binding affinity .
  • Piperazine Motif : The N-methylpiperazine moiety increases solubility via protonation at physiological pH and contributes to π-π stacking interactions with aromatic residues in binding sites .
  • Structure-Activity Relationship (SAR) Studies :
    • Substitution Patterns : Modifying the piperazine’s methyl group (e.g., replacing with ethyl or cyclopropyl) alters selectivity profiles, as shown in analogues with trifluoromethyl groups improving metabolic stability .
    • Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding poses, guiding rational design to optimize interactions with specific residues .

Advanced: What analytical methods are recommended for detecting and quantifying synthetic impurities?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) :
    • Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate impurities (e.g., unreacted intermediates or des-methyl derivatives) .
    • Limit of detection (LOD): <0.1% for major impurities .
  • LC-MS/MS : Quantifies trace impurities (e.g., sulfonate esters) and confirms structural identity via fragmentation patterns .
  • X-ray Powder Diffraction (XRPD) : Differentiates polymorphic forms of the hydrochloride salt, ensuring batch consistency .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Storage Conditions :
    • Temperature: -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
    • Humidity: Use desiccants (e.g., silica gel) to avoid deliquescence of the hydrochloride salt .
  • Stability Testing :
    • Accelerated stability studies (40°C/75% RH for 1 month) monitor degradation via HPLC .
    • pH Stability: The compound is stable in pH 4–6 buffers but degrades in strongly acidic (pH <2) or alkaline (pH >8) conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.